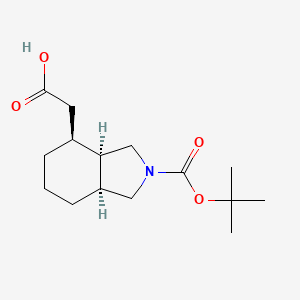
(r)-Methyl 4-aminochroman-6-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Methyl 4-aminochroman-6-carboxylate hydrochloride, also known as Ramatroban hydrochloride, is a synthetic compound that belongs to the chroman family. It is a highly potent and selective antagonist of thromboxane A2 (TXA2) receptor and is used in scientific research to study the role of TXA2 in various physiological processes.
Mécanisme D'action
(r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride acts as a highly selective antagonist of the TXA2 receptor, which is a G protein-coupled receptor that is involved in platelet aggregation, vasoconstriction, and inflammation. By blocking the receptor, (r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride inhibits the effects of TXA2, leading to reduced platelet aggregation, vasodilation, and decreased inflammation.
Biochemical and Physiological Effects:
(r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, relaxation of vascular smooth muscle, and reduction of inflammation. It has also been shown to reduce blood pressure and improve lung function in animal models of asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride in lab experiments is its high selectivity for the TXA2 receptor, which allows for specific targeting of this pathway. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving (r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride, including investigating its potential therapeutic applications in various diseases, such as asthma, hypertension, and thrombosis. Additionally, further studies are needed to elucidate the precise mechanisms of action of (r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride and its effects on other physiological processes. Finally, new synthesis methods and formulations may be developed to improve the solubility and bioavailability of (r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride for use in future experiments.
Méthodes De Synthèse
The synthesis of (r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride involves several steps, including the condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid and subsequent cyclization to form the chroman ring. The amino group is then introduced by reacting with ammonia, followed by methylation to obtain the final product.
Applications De Recherche Scientifique
(r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride has been extensively used in scientific research to study the role of TXA2 in platelet aggregation, vascular tone, and inflammation. It has also been investigated for its potential therapeutic applications in various diseases, including asthma, hypertension, and thrombosis.
Propriétés
IUPAC Name |
methyl (4R)-4-amino-3,4-dihydro-2H-chromene-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10;/h2-3,6,9H,4-5,12H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJZSDKGVDIOQR-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)OCC[C@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-Methyl 4-aminochroman-6-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)



![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)


![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)



